2,2-Dimethoxypropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-bromo-2-oxopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOVWRHEZMBKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634775 | |
| Record name | Benzyl (3-bromo-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131713-50-3 | |
| Record name | Benzyl (3-bromo-2-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Context Within the Amines and Acetals Class
2,2-Dimethoxypropan-1-amine, with the chemical formula C₅H₁₃NO₂, possesses a structure that strategically combines two important functional groups: a primary amine (-NH₂) and an acetal (B89532). nih.gov Specifically, the acetal is a dimethyl ketal, which serves as a protecting group for an acetone (B3395972) moiety.
Amines are a class of organic compounds characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. bldpharm.com As a primary amine, the nitrogen in this compound is bonded to one carbon group and two hydrogen atoms. This functional group imparts nucleophilic properties to the molecule, allowing it to readily participate in reactions such as acylation to form amides, or condensation with carbonyls to form imines. wikipedia.org
Acetals are functional groups consisting of a carbon atom bonded to two alkoxy (-OR) groups. orgsyn.org They are formed by the reaction of an aldehyde or ketone with an alcohol under acidic conditions. The acetal group in this compound is notably stable under neutral or basic conditions but can be hydrolyzed in an acidic aqueous environment to reveal the original ketone (in this case, aminoacetone). This latent carbonyl functionality is a key feature of its synthetic utility.
The compound is more precisely classified as an aminoacetal , a molecule containing both an amine and an acetal. This bifunctionality allows for selective manipulation of the amine group while the ketone remains masked, a common strategy in multistep organic synthesis. orgsyn.org
Historical Perspective of Analogous Alkoxyamine Compounds in Synthesis
The term "alkoxyamine" can refer to compounds with an N-O-C linkage, which are historically significant in fields like polymer chemistry for mediating controlled radical polymerizations. However, in the context of 2,2-Dimethoxypropan-1-amine's structure, it is more relevant to examine the history of the closely related aminoacetals .
The synthesis and use of aminoacetals as versatile intermediates have been documented in chemical literature for many decades. Early methods for their preparation included the reaction of haloacetals with ammonia. organic-chemistry.org Another established route involves the Neber rearrangement of oxime tosylates in an alcohol medium, which directly yields the α-amino acetal (B89532) instead of the corresponding α-amino ketone. orgsyn.org
These historical syntheses highlight the long-standing interest in aminoacetals as valuable synthetic precursors. Their primary utility stems from their ability to act as protected forms of α-amino aldehydes or ketones, which are themselves important building blocks but can be unstable. orgsyn.orgsigmaaldrich.com By masking the carbonyl group as a stable acetal, chemists can perform various transformations on the amine functionality without interference. The acetal can then be removed at a later synthetic stage to unmask the carbonyl for further reactions. This protecting group strategy has made aminoacetals crucial components in the synthesis of heterocyclic compounds and other complex molecular architectures.
Scope and Objectives of Research on 2,2 Dimethoxypropan 1 Amine
Nucleophilic Characteristics of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group imparts significant nucleophilic character to the molecule. rsc.org This allows this compound to readily participate in reactions involving electrophilic centers, such as the carbon atoms of carbonyl groups, acyl chlorides, and alkyl halides.
Condensation Reactions with Carbonyl Compounds
Primary amines, such as this compound, react with aldehydes and ketones in a nucleophilic addition reaction to form imines. rsc.org This condensation reaction is typically acid-catalyzed and is reversible. orgoreview.com The reaction proceeds via the initial formation of a tetrahedral intermediate called a carbinolamine, which then eliminates a molecule of water to yield the final imine product, also known as a Schiff base. rsc.orgorgoreview.com
Table 1: Representative Condensation Reactions of Primary Amines This table illustrates the general reaction of a primary amine with aldehydes and ketones to form imines.
| Amine Reactant | Carbonyl Reactant | Catalyst (Typical) | Product Type |
| Primary Amine | Aldehyde | p-Toluenesulfonic acid | Aldimine |
| Primary Amine | Ketone | Acid Catalyst (pH ~5) | Ketimine |
Acylation and Alkylation Reactions
Acylation
The primary amine functionality of this compound readily undergoes acylation when treated with acylating agents like acid chlorides or acid anhydrides. This is a nucleophilic acyl substitution reaction that results in the formation of an N-substituted amide. chemguide.co.ukcommonorganicchemistry.com The reaction is typically rapid and proceeds via an addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. chemguide.co.ukchemguide.co.uk To neutralize the hydrogen chloride byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added. commonorganicchemistry.com Over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. thieme-connect.de
Alkylation
Alkylation of the primary amine group with alkyl halides is also possible through nucleophilic aliphatic substitution. avantorsciences.com However, these reactions are often difficult to control and can lead to a mixture of products. masterorganicchemistry.com The initial reaction of the primary amine with an alkyl halide forms a secondary amine. This secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comgoogle.com This process is sometimes referred to as exhaustive alkylation. google.com To achieve selective monoalkylation, a large excess of the initial amine or specific reaction conditions may be required. fishersci.co.uk
Table 2: Typical Acylation and Alkylation Reactions of Primary Amines This table provides examples of general acylation and alkylation reactions that a primary amine like this compound is expected to undergo.
| Reaction Type | Reagent | Typical Conditions | Product Class |
| Acylation | Acetyl Chloride | Aprotic solvent, base (e.g., Triethylamine) | N-substituted Amide |
| Acylation | Acetic Anhydride | Aqueous NaHCO₃ or organic solvent | N-substituted Amide |
| Alkylation | Methyl Iodide | Excess amine or controlled stoichiometry | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Alkylation | Benzyl Bromide | Solvent (e.g., DMF), base | Secondary Amine |
Formation of Imines and Enamines
Aldehydes and ketones react with primary amines to form imines, whereas their reaction with secondary amines yields enamines. rsc.org Since this compound is a primary amine, its reaction with carbonyl compounds will exclusively produce imines (Schiff bases). nih.govresearchgate.net The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. orgoreview.com The formation of an enamine is not possible as it requires the starting amine to be secondary, which would lead to a different final deprotonation step to form a C=C double bond adjacent to the nitrogen atom.
Reactivity of the Geminal Dimethoxy Group (Acetal Moiety)
The acetal group in this compound is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This reactivity allows for either the deprotection to the parent carbonyl compound or the transformation into other derivatives.
Acid-Catalyzed Hydrolysis and Equilibrium Dynamics
Acetals undergo hydrolysis to their corresponding ketone or aldehyde and alcohol components in the presence of an aqueous acid catalyst. orgoreview.comresearchgate.net For this compound, the acetal moiety would hydrolyze to yield acetone (B3395972) and two equivalents of methanol (B129727), while regenerating the aminomethyl group. The reaction is an equilibrium process. chemistrysteps.com To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com
Transacetalization Reactions for Derivative Synthesis
Transacetalization is a reaction in which an existing acetal exchanges its alcohol or ketone components with a different alcohol or ketone under acidic catalysis. core.ac.uk The parent compound, 2,2-dimethoxypropane (B42991), is widely used for this purpose, for example, in protecting 1,2- and 1,3-diols as isopropylidene derivatives (acetonides). mdpi.com
The geminal dimethoxy group of this compound can be expected to undergo similar transacetalization reactions. In the presence of an acid catalyst and a diol, the acetal could exchange its two methoxy (B1213986) groups for the diol, forming a new cyclic acetal while releasing methanol. ksu.edu.saacs.org This reaction is also driven by equilibrium, and the removal of the released methanol can shift the reaction toward the desired product. core.ac.uk This reactivity allows for the synthesis of a variety of derivatives where the acetal structure is modified while the primary amine remains intact, provided the reaction conditions are controlled to prevent unwanted side reactions at the amine group.
Cleavage and Rearrangement Pathways
The structural framework of this compound is susceptible to specific cleavage and rearrangement reactions, largely dictated by reaction conditions.
Acetal Cleavage: A primary reaction pathway for this compound involves the acid-catalyzed cleavage of the dimethoxy acetal. This reaction is analogous to the well-documented hydrolysis of 2,2-dimethoxypropane, which serves as a water scavenger by reacting with water to form acetone and methanol. In the presence of an acid catalyst, the acetal group of this compound is readily hydrolyzed, which would be expected to yield acetone, methanol, and the corresponding amino ketone, 1-aminopropan-2-one. The process is initiated by protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water completes the hydrolysis.
Rearrangement Pathways: Rearrangements involving the aminopropyl backbone can be envisaged, particularly through radical intermediates. Studies on related bicyclic systems, such as azanorbornanic aminyl radicals, demonstrate a propensity for ring-opening rearrangements via cleavage of a C-C bond adjacent to the radical center. acs.orgunirioja.esnih.gov By analogy, an aminyl radical generated from this compound could potentially undergo a β-scission reaction. The formation of such radical intermediates can be initiated by reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). unirioja.es
| Pathway | Description | Expected Products | Conditions |
| Acetal Cleavage | Hydrolysis of the acetal group. | Acetone, Methanol, 1-Aminopropan-2-one | Acidic (e.g., aqueous HCl) |
| Radical Rearrangement | Formation of an aminyl radical followed by C-C bond cleavage. | Rearranged radical species, potentially leading to various fragmentation products. | Radical initiators (e.g., Bu₃SnH/AIBN) |
Intermolecular and Intramolecular Reaction Pathways
The dual functionality of this compound allows for both intermolecular and intramolecular reactions, leading to the formation of a diverse array of products.
Intermolecular Reactions: The primary amine group in this compound is a potent nucleophile, capable of participating in a variety of intermolecular reactions. A notable example from related chemistry is the Bismuth(III) triflate-catalyzed condensation of aryl amines with 2,2-dimethoxypropane (DMP) to synthesize 2,2,4-trimethyl-1,2-dihydroquinolines. researchgate.net This reaction proceeds via the formation of an enamine from the aniline (B41778) and acetone (generated in situ from DMP), followed by reaction with a second molecule of aniline. It is plausible that this compound could undergo self-condensation or react with other aromatic amines under similar Lewis acid catalysis to form complex heterocyclic structures.
Intramolecular Reactions: Intramolecular reactions are often favored over their intermolecular counterparts when they lead to the formation of stable 5- or 6-membered rings, a concept driven by favorable entropy changes. spcmc.ac.in For this compound, intramolecular cyclization could be induced. For example, acylation of the primary amine to form an amide, followed by acid catalysis, could potentially trigger an intramolecular reaction between the amide nitrogen or oxygen and the acetal carbon. While direct evidence for such a reaction with this specific molecule is scarce, intramolecular reactions are a cornerstone of heterocyclic synthesis. For instance, intramolecular Michael additions and Mitsunobu reactions have been used to construct complex tetracyclic frameworks in mitomycin synthesis. beilstein-journals.org
| Reaction Type | Potential Reactants | Potential Products | Key Features |
| Intermolecular | This compound (self-condensation), Aromatic amines | Heterocyclic compounds (e.g., substituted quinolines) | Requires catalysts like Lewis acids; builds molecular complexity. |
| Intramolecular | Acylated this compound | Cyclic imines, oxazolidines, or other heterocycles | Favored for the formation of 5- and 6-membered rings; can be stereoselective. |
Mechanistic Investigations using Physical Organic Chemistry Approaches
Elucidating the precise mechanisms of the reactions involving this compound would necessitate the application of physical organic chemistry techniques.
Kinetic Studies: The rates of the cleavage and intermolecular condensation reactions could be measured under varying concentrations of reactants and catalysts. This would help in determining the reaction order and formulating a rate law, providing insights into the species involved in the rate-determining step. For instance, gas-phase elimination kinetics of related acetals have been studied to determine Arrhenius parameters and reaction orders. acs.org
Computational Chemistry: Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. researchgate.net DFT calculations can be employed to model the geometries of reactants, transition states, and products for the proposed cleavage, rearrangement, and cyclization pathways of this compound. By calculating the activation energies for different possible pathways, the most likely mechanism can be identified. Such studies have been instrumental in understanding the decomposition of 2,2-dimethoxypropane in the presence of acid catalysts, revealing the formation of a van der Waals complex preceding the transition state. researchgate.net
Isotopic Labeling: The use of isotopically labeled starting materials can provide definitive evidence for proposed mechanisms. For example, using this compound with ¹⁸O-labeled methoxy groups could trace the fate of the oxygen atoms during the acetal cleavage reaction, confirming the proposed hydrolytic mechanism.
| Technique | Application to this compound | Information Gained |
| Kinetic Studies | Measuring reaction rates of hydrolysis or condensation. | Reaction order, rate law, activation parameters, identity of the rate-determining step. |
| Computational Chemistry (DFT) | Modeling transition states for cleavage, rearrangement, and cyclization. | Activation energies, reaction pathways, geometries of intermediates and transition states. |
| Isotopic Labeling | Using ¹⁸O or ¹⁵N labeled starting material. | Tracing the path of atoms, confirming bond-making and bond-breaking steps. |
| Radical Trapping | Use of radical suppressors in potential radical reactions. | Confirmation of radical intermediates in rearrangement pathways. acs.org |
Synthetic Utility and Applications of 2,2 Dimethoxypropan 1 Amine
As a Versatile Building Block in Organic Synthesis
Amino acetals, including by extension 2,2-dimethoxypropan-1-amine, are valuable precursors in the construction of various organic structures. Their bifunctional nature allows for a range of chemical transformations, making them key intermediates in the synthesis of functionalized aliphatic amines, heterocyclic systems, and carbonyl-containing compounds.
The primary amine group in this compound is a nucleophilic center that can readily undergo a variety of reactions to yield functionalized aliphatic amine derivatives. Standard amine chemistry, such as alkylation, acylation, and sulfonylation, can be employed to introduce a wide range of substituents. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce new carbon-carbon bonds, extending the carbon skeleton. organic-chemistry.orgorganic-chemistry.org Acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, can be used to install amide and sulfonamide functionalities, respectively, which are prevalent in many biologically active molecules.
Furthermore, photocatalytic methods have emerged for the synthesis of complex aliphatic amines. These reactions often proceed via the generation of α-amino radicals from iminium ions, which can then participate in multicomponent reactions to build intricate molecular architectures. cam.ac.uk
Table 1: Representative Reactions for the Functionalization of Aliphatic Amines
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| N-Acylation | Acid Chloride or Anhydride, Base | Amide |
| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
Scaffold for Heterocyclic Compound Synthesis
Amino acetals are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The combination of the amine and the latent carbonyl functionality allows for cyclization reactions to form rings of various sizes. For example, intramolecular cyclization of appropriately functionalized amino acetals can lead to the formation of piperidines, pyrrolidines, and other important heterocyclic scaffolds. acs.orgacs.org
One notable application of a related compound, 2,2-dimethoxypropane (B42991), is in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines through a bismuth triflate-catalyzed condensation with aryl amines. Current time information in Bangalore, IN. This reaction highlights the potential of the acetal (B89532) group to participate in cyclization reactions to form complex heterocyclic systems. While this example does not directly involve this compound, it demonstrates the reactivity of the core structure.
Furthermore, α-amino acetals have been utilized in the FeCl₃-mediated intramolecular double cyclization to construct diverse aza-polycyclic molecules. acs.org The acetal group, under Lewis acid catalysis, can generate an oxocarbenium ion, which can then be trapped intramolecularly by a nucleophile to initiate a cascade cyclization. acs.orgresearchgate.net This strategy provides a powerful method for the rapid assembly of complex heterocyclic frameworks.
The acetal group in this compound serves as a protecting group for a ketone. Under acidic conditions, the acetal can be hydrolyzed to reveal the corresponding α-amino ketone. This functionality is a key structural motif in many natural products and pharmaceuticals.
The synthesis of N-protected α-amino aldehydes and ketones can be achieved from N-tert-butanesulfinyl 2-amino acetals. acs.org These amino acetals are prepared by the reaction of N-tert-butanesulfinyl α-halo imines with alkoxides. Subsequent mild cleavage of the acetal with an agent like trimethylsilyl (B98337) triflate (TMSOTf) yields the desired α-amino carbonyl compound. acs.org This two-step process allows for the unmasking of the carbonyl group under conditions that are compatible with a variety of functional groups.
The general reaction for the deprotection of the acetal is as follows:
R-C(OCH₃)₂-CH₂-NH₂ + H₂O/H⁺ → R-CO-CH₂-NH₂ + 2CH₃OH
This transformation is fundamental to the utility of amino acetals as carbonyl precursors, enabling the introduction of a ketone or aldehyde functionality at a later stage in a synthetic sequence.
Role in Advanced Synthesis Methodologies
The unique structural features of amino acetals make them suitable substrates for advanced synthetic methodologies, including stereoselective transformations and the construction of compound libraries for diversity-oriented synthesis.
Chiral amino acetals are valuable building blocks in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. When the amino acetal itself is chiral, it can be used to induce stereoselectivity in subsequent reactions. For example, chiral acetals derived from (S)-α-amino aldehydes have been used as templates in the titanium tetrachloride-mediated addition of allyltrimethylsilane (B147118) to produce anti-2-amino alcohol derivatives with high diastereoselectivity. oup.com
The stereocenter in a chiral amino acetal can influence the facial selectivity of reactions at adjacent positions. This has been demonstrated in stereodivergent Mannich reactions of bis(trimethylsilyl)ketene acetals with N-tert-butanesulfinyl imines, where different Lewis acid or Lewis base activators lead to the formation of different stereoisomers of chiral β-amino acids. rsc.org
While specific studies on stereoselective transformations involving this compound are not prevalent, the principles established with other chiral amino acetals suggest its potential in this area if a chiral version of the molecule were to be synthesized.
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govnih.gov Amino acetals are well-suited as building blocks for DOS due to their bifunctional nature, which allows for the introduction of diversity at multiple points in a synthetic sequence.
For instance, amino acetal scaffolds can be functionalized in a combinatorial fashion to create a library of related compounds with varying substituents. The amine can be reacted with a diverse set of carboxylic acids to form a library of amides, while the acetal can be deprotected and the resulting carbonyl can be subjected to a range of olefination or addition reactions.
A reported DOS strategy involves the combination of α-amino acid derivatives with dimethoxyacetaldehyde to generate morpholine (B109124) acetal scaffolds. These scaffolds can then be further elaborated into a variety of bi- and tricyclic compounds, such as diketopiperazines. nih.govfrontiersin.org This approach highlights how a simple amino acetal can be a starting point for the generation of significant molecular complexity and diversity.
Multicomponent Reaction (MCR) Substrate
This compound serves as a valuable substrate in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step. organic-chemistry.org These reactions are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.org The utility of this compound in this context stems from its primary amine functionality, which can readily participate in the formation of key reactive intermediates, such as imines. nih.govyoutube.com
One of the most prominent MCRs where primary amines are essential is the Ugi four-component reaction (U-4CR). wikipedia.org The Ugi reaction typically involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold. wikipedia.orgillinois.edu The reaction mechanism initiates with the condensation of the amine and the carbonyl compound to form an imine. nih.govwikipedia.org this compound is an ideal candidate for the amine component in such reactions. Its primary amine group can react with an aldehyde or ketone to generate an imine intermediate, which then engages with the carboxylic acid and isocyanide to drive the reaction forward. nih.govwikipedia.org
The presence of the 2,2-dimethoxypropane (an acetal) moiety within the same molecule is of particular interest. This group is essentially a protected form of acetone (B3395972) and is generally stable under the neutral or mildly polar conditions often employed for Ugi reactions. wikipedia.org This allows for the synthesis of complex peptide-like structures that retain a latent carbonyl group. This protected ketone can be deprotected in a subsequent step under acidic conditions, providing a reactive handle for further chemical modifications, such as cyclization or the attachment of other molecules. While specific literature detailing the use of this compound in Ugi reactions is not abundant, its structural features align perfectly with the requirements for the amine component. wikipedia.orgillinois.edu
Beyond the Ugi reaction, the primary amine group makes it a suitable partner for other imine-based MCRs, such as the Mannich and Strecker reactions, which are fundamental methods for synthesizing β-amino carbonyl compounds and α-amino acids, respectively. nih.govbeilstein-journals.org In these cases, the compound provides the crucial nitrogen-containing fragment for the construction of these important structural motifs.
| Multicomponent Reaction | Role of this compound | Resulting Chemical Scaffold |
| Ugi Reaction | Primary amine component | α-Acylamino amides with a protected ketone moiety |
| Mannich Reaction | Amine component | β-Amino carbonyl compounds with a protected ketone moiety |
| Strecker Synthesis | Amine component | α-Amino nitriles (precursors to α-amino acids) with a protected ketone moiety |
Applications in Related Fields
Materials Science Precursors
The unique bifunctional nature of this compound, possessing both a reactive primary amine and a protected ketone, makes it a promising precursor in materials science for the synthesis of functional polymers and for surface modification. researchgate.netmdpi.com
In polymer synthesis, monomers containing primary amine groups are used to create a variety of functional polymers. mdpi.com The amine group of this compound can act as a reactive site for polymerization. For instance, it can be incorporated into polymer backbones through reactions characteristic of amines, such as the formation of polyamides by reacting with dicarboxylic acids. Furthermore, the amine can be derivatized into other polymerizable groups, like acrylamides, which can then undergo free radical polymerization to yield polymers with pendant functional groups. mdpi.com The 2,2-dimethoxypropane (acetonide) group is typically stable during these polymerization processes and can be retained in the final polymer structure. rsc.org Hydrolysis of this ketal group under acidic conditions post-polymerization would unmask the ketone functionality along the polymer chain. These ketone groups can serve as sites for cross-linking, improving the mechanical and thermal properties of the material, or for grafting other molecules to tailor the polymer's surface properties.
For surface modification, primary amines are widely used to functionalize various substrates. mdpi.comugent.be this compound can be covalently attached to surfaces that have reactive groups like epoxides (e.g., on graphite (B72142) oxide) or carboxylic acids. researchgate.net This surface functionalization can be used to alter the hydrophilicity, adhesion, and biocompatibility of materials. ugent.be For example, metal-catechol-amine networks have been fabricated for surface modification, where the primary amine groups facilitate the secondary immobilization of biomolecules. nih.gov The presence of the protected ketone offers a secondary mode of functionalization after the initial surface attachment via the amine, enabling the creation of complex, multifunctional surfaces.
| Application Area | Role of this compound | Resulting Material Feature |
| Functional Polymers | Monomer precursor | Polymers with pendant ketone groups (after deprotection) for cross-linking or further functionalization. |
| Surface Modification | Surface functionalization agent | Modified surfaces with altered hydrophilicity and reactive ketone handles for secondary immobilization. |
Chemical Biology Probes
In the field of chemical biology, small molecules are designed as probes to study and manipulate biological systems. soton.ac.uk this compound is a highly suitable building block for the synthesis of such probes due to its orthogonal reactive groups: the primary amine and the protected ketone.
The primary amine is one of the most common functional groups targeted for bioconjugation. thermofisher.comresearchgate.net It can be readily coupled to biomolecules, such as proteins (at lysine (B10760008) side chains or the N-terminus) or nucleic acids, using a variety of established chemistries. soton.ac.ukthermofisher.com This allows the core structure of the probe to be attached to a biological target of interest.
The protected ketone (acetonide) represents a form of "caged" reactivity. Ketones are relatively rare in biological systems compared to amines and carboxylic acids, making them ideal for bioorthogonal ligation reactions—reactions that occur in a biological environment without interfering with native biochemical processes. After the probe is conjugated to its target via the amine handle, the ketal can be deprotected under mildly acidic conditions, which can be localized within specific cellular compartments like endosomes or lysosomes, to reveal the ketone. This newly exposed ketone can then be selectively targeted by a second molecule equipped with a hydrazide or an aminooxy group, leading to the stable formation of a hydrazone or oxime linkage, respectively.
This two-step strategy allows for the design of sophisticated probes for applications such as targeted drug delivery, where a drug is released at a specific site, or for advanced imaging techniques where a fluorescent reporter is attached in a controlled manner. The ability to perform sequential and orthogonal reactions makes this compound a valuable component in the toolkit for developing novel chemical biology probes.
| Probe Application | Role of Amine Group | Role of Protected Ketone Group |
| Targeted Labeling | Covalent attachment to biomolecules (e.g., proteins, antibodies). thermofisher.com | Bioorthogonal handle (after deprotection) for selective reaction with hydrazide or aminooxy-functionalized reporters (e.g., fluorophores). |
| Drug Delivery | Conjugation to a targeting ligand (e.g., antibody, peptide). soton.ac.uk | Caged attachment point for a therapeutic agent, which can be released upon deprotection. |
Computational and Theoretical Investigations of 2,2 Dimethoxypropan 1 Amine
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure of 2,2-dimethoxypropan-1-amine would provide fundamental insights into its reactivity and properties. Such an investigation would typically involve quantum mechanical calculations to determine the distribution of electrons within the molecule. Key aspects of this analysis would include:
Molecular Orbital (MO) Theory: This would involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
Electron Density and Charge Distribution: Calculations would reveal the electron density distribution, highlighting regions of high and low electron density. This is often visualized using electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the covalent bonds (e.g., C-C, C-N, C-O), the presence of lone pairs on the nitrogen and oxygen atoms, and any potential hyperconjugative interactions that contribute to the molecule's stability.
Currently, specific data on HOMO-LUMO gaps, molecular electrostatic potential maps, and NBO analysis for this compound have not been reported in the scientific literature.
Conformational Analysis and Energetic Profiles
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. A conformational analysis would identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.
Potential Energy Surface (PES) Scan: By systematically rotating the single bonds within the molecule (e.g., the C-C and C-O bonds), a potential energy surface can be generated. This would reveal the low-energy conformers and the transition states that connect them.
Identification of Stable Conformers: From the PES, the geometries of the most stable conformers would be optimized to determine their relative energies. This would indicate which spatial arrangements of the molecule are most likely to be populated at a given temperature.
Rotational Barriers: The energy differences between the stable conformers and the transition states would provide the rotational energy barriers, which determine the rate of interconversion between different conformations.
While conformational analyses have been performed on related molecules like propane (B168953) and substituted propanes, a detailed energetic profile and identification of the global minimum energy conformer for this compound are not available.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, studies could focus on reactions such as its synthesis, decomposition, or its role as a reactant in other chemical transformations.
Reaction Pathway Mapping: By modeling the interaction of this compound with other reagents, the entire reaction pathway could be mapped out. This would involve identifying all intermediates and transition states.
Transition State Theory: The geometry and energy of the transition states are of particular interest, as they control the rate of the reaction. Computational methods can precisely locate these high-energy structures and calculate the activation energy of the reaction.
Thermodynamic and Kinetic Analysis: These studies would provide valuable data on the feasibility (thermodynamics) and speed (kinetics) of potential reactions involving this compound.
Despite the general understanding of reactions involving amines and acetals, specific computational studies detailing the reaction mechanisms and transition state structures for reactions of this compound are not documented in the available literature.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is scarce.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. This helps in identifying the functional groups present in the molecule.
Other Spectroscopic Techniques: Depending on the molecule's properties, other techniques like UV-Vis or Raman spectroscopy could also be computationally modeled.
While general spectral characteristics for aliphatic amines and ethers are known, there are no published, computationally predicted NMR or IR spectra specifically for this compound. libretexts.orgdavcollegekanpur.ac.in
Analytical and Spectroscopic Characterization of 2,2 Dimethoxypropan 1 Amine and Its Reaction Products
Chromatographic Separation Techniques
Chromatography is an essential tool for separating 2,2-Dimethoxypropan-1-amine from reaction mixtures, byproducts, or impurities. The choice of technique depends on the compound's volatility, polarity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. Given its polar nature, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.
For primary amines, which can exhibit poor peak shape on standard silica-based columns due to interaction with residual silanols, mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid are often added to improve chromatography. Alternatively, columns specifically designed for amine analysis can be used. Since this compound lacks a strong chromophore, detection can be achieved by derivatization with an agent that imparts UV-visibility or fluorescence, or more directly by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by interfacing the HPLC system with a mass spectrometer (LC-MS).
Table 1: Illustrative HPLC Parameters for Primary Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV (after derivatization) or Mass Spectrometry |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. The conditions for analyzing this compound would be analogous to those in HPLC, including the use of reversed-phase columns and modified mobile phases, but with flow rates and gradient times adjusted to the shorter column lengths and smaller particle sizes. The enhanced peak capacity of UPLC makes it particularly effective for resolving complex mixtures containing the target amine and its closely related reaction products.
Table 2: Illustrative UPLC Parameters for Primary Amine Analysis
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detector | Mass Spectrometry (UPLC-MS) |
Gas Chromatography (GC)
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a boiling point of approximately 146°C, is amenable to GC analysis. A key consideration for analyzing primary amines by GC is the potential for peak tailing caused by interactions with the column material. To mitigate this, a polar capillary column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase, is often employed. Specialized amine-specific columns are also available.
In some cases, derivatization may be performed to increase the analyte's volatility and reduce its polarity, leading to improved chromatographic performance. For instance, reaction with a silylating agent can convert the active hydrogen on the amine group. When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification.
Table 3: Illustrative GC Parameters for Primary Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 220°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Spectroscopic Identification Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity in reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The structure suggests four distinct proton environments: a singlet for the six protons of the two equivalent methyl groups on the quaternary carbon, a singlet for the two protons of the methylene (B1212753) (-CH₂) group adjacent to the amine, a singlet for the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups, and a broad singlet for the two protons of the primary amine (-NH₂), which may exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the unique carbon atoms: one signal for the two equivalent methyl carbons, one for the quaternary carbon, one for the methylene carbon, and one for the two equivalent methoxy carbons.
2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. COSY would show correlations between protons on adjacent carbons (if any existed), while HSQC would correlate each proton signal to its directly attached carbon. HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular structure.
Table 4: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C(CH₃)₂ | Methyl | ~1.2 | ~25 |
| -CH₂-NH₂ | Methylene | ~2.7 | ~50 |
| -NH₂ | Amine | Broad, ~1.5-3.0 | N/A |
| -OCH₃ | Methoxy | ~3.2 | ~50 |
Note: These are estimated values based on standard chemical shift tables. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) (e.g., ESI-MS)
Mass spectrometry is a definitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.
The expected monoisotopic mass of this compound (C₅H₁₃NO₂) is 119.09463 Da. In ESI-MS, the compound would be readily detected as its protonated adduct [M+H]⁺ at an m/z of approximately 120.10191. Other common adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be observed, providing further confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental formula.
Table 5: Predicted ESI-MS Adducts for this compound
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 120.10191 |
| [M+Na]⁺ | 142.08385 |
| [M+K]⁺ | 158.05779 |
| [M+NH₄]⁺ | 137.12845 |
Data sourced from predicted values on PubChem.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.
As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. Additionally, the N-H bending vibration (scissoring) for a primary amine typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad absorption due to N-H wagging is also anticipated between 910-665 cm⁻¹. orgchemboulder.com
The C-H bonds of the methyl and methylene groups give rise to stretching vibrations just below 3000 cm⁻¹. The spectrum for the related compound, 2,2-dimethoxypropane (B42991), shows these C-H stretching and bending vibrations at approximately 2975-2845 cm⁻¹ and 1470-1370 cm⁻¹, respectively. docbrown.info
The prominent C-O stretching vibrations of the dimethoxy (acetal) group are expected to produce strong bands in the fingerprint region, typically between 1250 and 1020 cm⁻¹. orgchemboulder.com The C-N stretching vibration of the aliphatic amine is also found in this region, generally appearing as a medium to weak band. orgchemboulder.com
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400–3300 and 3330–3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 2975–2845 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1650–1580 | N-H Bend (scissoring) | Primary Amine |
| 1470–1370 | C-H Bend | Alkyl (CH₃, CH₂) |
| 1250–1020 | C-N Stretch | Aliphatic Amine |
| 1250–1020 | C-O Stretch | Acetal (B89532) |
| 910–665 | N-H Wag | Primary Amine |
This table is based on typical ranges for the specified functional groups. orgchemboulder.comdocbrown.info
Advanced Structural Elucidation Techniques
While IR spectroscopy is useful for identifying functional groups, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity, confirming the precise arrangement of atoms. dokumen.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR spectra provide unique insights into the chemical environment of the hydrogen and carbon atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each type of non-equivalent proton.
The six protons of the two equivalent methoxy groups (-OCH₃) would appear as a sharp singlet, typically in the 3.5–4.0 ppm range. ethernet.edu.et
The two protons of the methylene group (-CH₂-) adjacent to the amine would produce a signal, the multiplicity of which would be a triplet if coupled to the -NH₂ protons. This signal would likely appear around 2.5-3.0 ppm.
The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
The six protons of the two methyl groups attached to the quaternary carbon would also produce a singlet, expected at a higher field (lower ppm value), likely around 1.1-1.4 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments.
The carbon of the methoxy groups (-OCH₃) would be expected in the 48-52 ppm range.
The methylene carbon (-CH₂NH₂) would appear in the 40-50 ppm region.
The quaternary carbon of the acetal would be observed further downfield, typically around 100 ppm.
The carbons of the two methyl groups attached to the quaternary carbon would be found at a higher field, around 20-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | ¹H NMR δ (ppm) (Predicted) | ¹³C NMR δ (ppm) (Predicted) |
| C(CH₃)₂ | ~1.2 | ~24 |
| -OCH₃ | ~3.6 | ~50 |
| -CH₂- | ~2.8 | ~45 |
| -C(OCH₃)₂ | - | ~100 |
Predicted values are based on typical chemical shifts for similar structural motifs. ethernet.edu.etrsc.org
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and deducing the structure. The molecular weight of this compound is 119.16 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺• would be observed at m/z 119. Aliphatic amines often show a weak or absent molecular ion peak. miamioh.eduyoutube.com The fragmentation pattern is dominated by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu
The most prominent fragmentation pathway for this compound would involve the loss of the largest alkyl group from the carbon alpha to the nitrogen, but since the adjacent carbon is quaternary, other cleavages are significant. Common fragmentation patterns for amines and ethers include:
α-Cleavage: Cleavage of the C-C bond next to the nitrogen is a dominant fragmentation for amines. youtube.com For this molecule, this would lead to the loss of a methyl radical from the molecular ion.
Loss of a Methoxy Group: Fragmentation can occur with the loss of a methoxy radical (•OCH₃, 31 mass units), resulting in a fragment ion at m/z 88.
Base Peak: For many aliphatic amines, the base peak (most intense peak) results from α-cleavage. miamioh.edu A characteristic fragment for primary amines is the [CH₂=NH₂]⁺ ion at m/z 30.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Identity of Lost Neutral |
| 119 | [C₅H₁₃NO₂]⁺• | Molecular Ion |
| 104 | [C₄H₁₀NO₂]⁺ | •CH₃ |
| 88 | [C₄H₁₀N]⁺ | •OCH₃ |
| 72 | [C₄H₁₀O]⁺• | •CH₂NH₂ |
| 30 | [CH₄N]⁺ | •C(CH₃)₂(OCH₃) |
The fragmentation data is predicted based on general principles of mass spectrometry for amines and ethers. miamioh.eduorgchemboulder.com
Future Research Directions and Sustainable Aspects
Exploration of Novel Catalytic Transformations
The functional handles of 2,2-Dimethoxypropan-1-amine—a primary amine and a ketal group—offer fertile ground for exploring a variety of novel catalytic transformations. The primary amine is a versatile nucleophile and a precursor to numerous functional groups, while the ketal is stable under basic and neutral conditions but can be strategically cleaved under acidic conditions.
Future research could focus on synergistic catalysis, where the primary amine moiety acts as an organocatalyst in conjunction with a transition metal catalyst to enable new enantioselective reactions. nih.govacs.org This dual-catalytic strategy could unlock previously inaccessible chemical space. For instance, combining chiral primary amine catalysis with transition metals like palladium, rhodium, or copper has proven effective for a range of asymmetric transformations. nih.govacs.org Another promising area is the development of biomimetic deamination reactions, which could convert the primary amine into an alkene under mild conditions using photoactive catalysts, offering a green alternative to classical methods like Hofmann elimination. ulpgc.es
Furthermore, the amine group can be transformed into other valuable functionalities. Ruthenium-catalyzed aerobic oxidation represents a potential route to convert the primary amine (R-CH₂NH₂) into the corresponding amide (R-CONH₂), a highly valuable transformation in organic synthesis. rsc.org Additionally, ozone-mediated oxidation in solvent-free flow systems presents a modern approach to selectively convert primary amines to nitroalkanes. organic-chemistry.org
The ketal group's reactivity can also be harnessed. While typically used as a protecting group, its controlled hydrolysis under acidic conditions is key. Research into novel solid acid catalysts, such as silicotungstic acid modified bentonite (B74815) or tungstosilicic acid on activated carbon, could lead to more efficient and recyclable systems for deprotection or for in-situ generation of a reactive amino ketone intermediate. scirp.orgnih.gov
| Potential Catalytic Transformation | Catalyst System | Functional Group Targeted | Potential Product Type |
| Asymmetric Synthesis | Chiral Primary Amine + Transition Metal (e.g., Pd, Rh) | Amine | Chiral heterocycles, functionalized amines |
| Aerobic Oxidation | Ruthenium Complexes | Amine | Amides |
| Biomimetic Deamination | Dual Photoactive Catalysts (e.g., Acridinium salt + Cobaloxime) | Amine | Alkenes |
| Ketal Hydrolysis / Acetalization | Solid Acid Catalysts (e.g., STA-Bentonite) | Ketal | Amino ketones, other acetals/ketals scirp.org |
| Oxidative Rearrangement | Hypervalent Iodine Reagents | Amine (as part of an amidine) | Guanidines |
Table 1: Potential Novel Catalytic Transformations for this compound. This table outlines future research directions for catalytic conversions involving the amine and ketal functionalities of the title compound.
Development of Bio-Inspired Synthetic Routes
The principles of green chemistry increasingly steer synthetic efforts toward biocatalysis and bio-inspired methodologies. These approaches offer high selectivity, mild reaction conditions, and reduced environmental impact compared to conventional chemical methods. oup.com
For the synthesis of this compound and its derivatives, chemoenzymatic cascades are a particularly promising avenue. Such a process might involve a chemical step to create a ketone precursor, followed by an enzymatic step for amination. oup.comacs.org Enzymes like ω-transaminases (ATAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are powerful tools for the stereoselective synthesis of chiral amines from ketones. nih.govnih.govacs.org The use of engineered AmDHs, for example, can produce chiral amines with excellent enantiomeric excess (>99%) using ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing equivalent, with carbonate being the only byproduct. nih.gov
Protein engineering has dramatically expanded the capabilities of these enzymes, improving their stability and substrate scope to include a wider variety of molecules. nih.govnih.gov Immobilizing enzymes on solid supports, such as zeolites, is another key strategy that enhances their reusability and stability, making industrial-scale applications more feasible. oup.comnih.gov
Another bio-inspired approach involves mimicking natural processes, such as the adhesive chemistry of mussels. nih.govntu.edu.sg While not a direct synthetic route to the title compound, research in this area has utilized 2,2-dimethoxypropane (B42991) (a precursor to the ketal group) to protect catechol moieties in dopamine (B1211576) derivatives during polymerization. researchgate.netresearchgate.net This demonstrates the compatibility of the ketal functionality with complex, bio-inspired chemical systems.
Future work could focus on designing a fully enzymatic or a one-pot chemoenzymatic route to this compound or its chiral analogues, starting from simple, renewable feedstocks.
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, reproducibility, and scalability. nih.govresearchgate.net These technologies are particularly well-suited for medicinal chemistry and process development, where rapid optimization and library synthesis are crucial. chemspeed.comacs.org
The synthesis of amines and their derivatives has been successfully adapted to continuous flow systems. rsc.orgthieme-connect.comresearchgate.net Flow reactors provide superior control over reaction parameters like temperature and residence time, enabling reactions that are difficult to control in batch, such as those involving highly reactive reagents like ozone. organic-chemistry.org For this compound, its synthesis or its use as a building block could be integrated into a flow process, potentially telescoping multiple steps, reducing solvent usage, and minimizing purification needs. researchgate.net
Furthermore, the use of this compound as a building block is highly amenable to automated synthesis platforms. These systems, which utilize robotic liquid and solid handlers, can perform numerous reactions in parallel, greatly accelerating the discovery of new molecules. nih.goveuropa.eu For example, automated platforms have been developed to rapidly synthesize and evaluate libraries of complex molecules like PROTACs. acs.org The modular nature of such syntheses, where different building blocks are combined, is an ideal application for amines like this compound.
| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |
| Scalability | Often requires re-optimization for scale-up. | More easily scaled by running the process for a longer time ("scaling-out"). |
| Safety | Handling large quantities of hazardous materials; potential for thermal runaways. | Smaller reaction volumes at any given time enhance safety; superior heat transfer. |
| Efficiency | Can involve lengthy reaction times and manual workup for each step. | Reduced reaction times due to higher temperatures/pressures; potential for in-line workup and purification. thieme-connect.com |
| Reproducibility | Can be variable due to challenges in controlling parameters precisely. | High reproducibility due to precise computer control over flow rates, temperature, and mixing. |
| Data Generation | Low throughput, slow data generation for optimization. | High-throughput experimentation allows for rapid optimization and large dataset generation. researchgate.netchemrxiv.org |
Table 2: Comparison of Batch and Flow/Automated Synthesis. This table highlights the advantages of integrating the synthesis and application of this compound into modern flow and automated systems.
Environmental Impact Assessment of its Synthesis and Use
A critical component of modern chemical research and manufacturing is the proactive assessment of a compound's environmental footprint. This is achieved through a combination of green chemistry metrics and a comprehensive Life Cycle Assessment (LCA). rsc.orgchemcopilot.comannualreviews.org
An LCA provides a holistic "cradle-to-grave" evaluation of the environmental impacts associated with a chemical, from raw material extraction and synthesis to its use and end-of-life disposal. chemcopilot.comresearchgate.net For this compound, a thorough LCA would quantify impacts such as greenhouse gas emissions, water usage, and ecotoxicity across its entire life cycle. Such assessments are crucial for identifying environmental "hotspots" and guiding the development of more sustainable alternatives. unimore.it
In addition to LCA, several key green chemistry metrics can be applied to evaluate the "greenness" of the synthetic routes to this compound. nih.govacs.orggreenchemistry-toolkit.orgrsc.org
Atom Economy: Measures the efficiency with which atoms from the reactants are incorporated into the final product.
Process Mass Intensity (PMI): This metric, widely used in the pharmaceutical industry, calculates the ratio of the total mass of materials (raw materials, solvents, process water, reagents) used to the mass of the active product obtained. A lower PMI indicates a more efficient and less wasteful process. nih.govresearchgate.net
E-Factor: Similar to PMI, the E-Factor calculates the ratio of the mass of waste produced to the mass of the product. nih.govrsc.org
Future research must prioritize synthetic routes that are not only efficient in yield but also score favorably on these sustainability metrics. rsc.orgrsc.org This includes using renewable feedstocks, minimizing the use of hazardous solvents, employing catalytic rather than stoichiometric reagents, and designing processes that generate less waste. The environmental fate and potential toxicity of the amine and its degradation products, such as nitrosamines, are also important considerations, particularly if it is used in applications that could lead to environmental release. ieaghg.orgnilu.nocopernicus.org
| LCA Stage | Considerations for this compound |
| 1. Goal and Scope Definition | Define system boundaries (e.g., cradle-to-gate or cradle-to-grave) and the functional unit. |
| 2. Life Cycle Inventory (LCI) | Collect data on all inputs (raw materials like acetone (B3395972) and methanol (B129727), energy, water) and outputs (product, byproducts, emissions, waste) for the synthesis process. chemcopilot.com |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluate the potential environmental impacts, such as global warming potential, acidification potential, and human toxicity, based on the LCI data. |
| 4. Interpretation | Identify major impact drivers ("hotspots") in the lifecycle and provide recommendations for improvement (e.g., switching to a greener solvent, using a biocatalytic route). unimore.it |
Table 3: Framework for a Life Cycle Assessment (LCA) of this compound.
Q & A
Q. What are the recommended synthetic routes for preparing 2,2-Dimethoxypropan-1-amine with high purity for research purposes?
- Methodological Answer : The synthesis of this compound typically involves acetal protection of a primary amine. A common approach is the reaction of 1-amino-2-propanol with methanol under acidic conditions to form the dimethoxy acetal. Purification via fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) is critical to isolate the product from intermediates like unreacted starting materials or byproducts. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes and optimize reaction conditions .
Q. How can researchers characterize the structural and chiral properties of this compound?
- Methodological Answer : Structural characterization employs NMR spectroscopy (¹H and ¹³C) to confirm the dimethoxy acetal group (δ ~3.3 ppm for methoxy protons) and amine protons (δ ~1.5–2.0 ppm). Chiral purity is assessed via chiral HPLC or polarimetry if the compound has a stereocenter. For crystalline derivatives, X-ray crystallography provides absolute configuration confirmation. Comparative analysis with racemic mixtures or enantiopure standards is recommended to validate results .
Q. What analytical techniques are essential for quantifying this compound in complex reaction mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV/fluorescence detection is preferred for quantification. Derivatization with agents like dansyl chloride enhances detection sensitivity for amines. Calibration curves using purified standards ensure accuracy. TLC (silica gel, visualized with ninhydrin) provides rapid qualitative screening .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for studies requiring chiral specificity?
- Methodological Answer : Enantioselective routes may involve asymmetric catalysis (e.g., chiral Brønsted acids) or enzymatic resolution. For example, lipases can hydrolyze ester precursors of the amine with high enantiomeric excess (ee). Alternatively, dynamic kinetic resolution using transition-metal catalysts (e.g., Ru-based) enables in situ racemization and selective product formation. Monitor ee via chiral HPLC and optimize using response surface methodology (RSM) .
Q. What strategies are effective for resolving conflicting data in studies involving the reactivity of this compound under different catalytic conditions?
- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to assess heterogeneity across studies . Use meta-analysis tools (e.g., I² statistic) to quantify variability in reaction yields or selectivity . Experimental replication under controlled conditions (e.g., inert atmosphere, standardized catalysts) minimizes confounding variables. Computational modeling (DFT) can reconcile discrepancies by identifying transition-state differences .
Q. How can computational chemistry predict the reaction pathways and intermediate stability of this compound in complex reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction mechanisms, such as acetal formation or amine oxidation. Solvent effects are incorporated via continuum models (e.g., PCM). Molecular dynamics simulations assess intermediate stability under varying pH or temperature. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Handling and Safety Considerations
Q. What precautions are necessary when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
